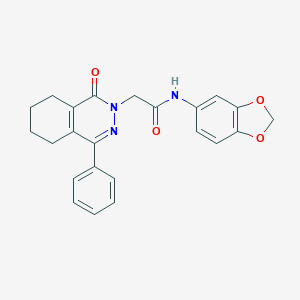
N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide, also known as BDP-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-1 has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic effects.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer growth. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has analgesic effects in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is its potent anti-cancer and anti-inflammatory effects. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent. However, the synthesis of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is not fully understood, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide. One area of research is to further elucidate the mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide. This will allow for the development of more targeted and effective therapeutic agents. Another area of research is to explore the potential use of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to assess the safety and efficacy of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 5-hydroxy-1,3-benzodioxole with 2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of purification steps to obtain the final product, N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is in the treatment of cancer. Studies have shown that N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has potent anti-cancer effects by inhibiting the growth and proliferation of cancer cells. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propiedades
Nombre del producto |
N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide |
|---|---|
Fórmula molecular |
C23H21N3O4 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C23H21N3O4/c27-21(24-16-10-11-19-20(12-16)30-14-29-19)13-26-23(28)18-9-5-4-8-17(18)22(25-26)15-6-2-1-3-7-15/h1-3,6-7,10-12H,4-5,8-9,13-14H2,(H,24,27) |
Clave InChI |
ASWBJAAXKRMCOY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
SMILES canónico |
C1CCC2=C(C1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-bromophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270939.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270943.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)


![N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270953.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)
![N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270961.png)
![N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270963.png)